4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Beschreibung
The compound 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the dihydropyrimidine (DHPM) family, a scaffold renowned for diverse pharmacological activities. Its structure features:
- 3,4-Dimethoxyphenyl at position 4, contributing electron-donating and hydrophobic properties.
- Methyl group at position 6, enhancing steric stability.
- Thioxo (C=S) group at position 2, differentiating it from oxo (C=O) analogs.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-12-7-5-6-8-15(12)23-20(25)18-13(2)22-21(28)24-19(18)14-9-10-16(26-3)17(11-14)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHLZOZBSUWCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Mode of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been shown to inhibit the binding of cholesterol at the receptor site of mycobacterial cyp 125 and cyp 121, which are crucial for mtb physiological functions.
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been shown to interact with the active site of mycobacterial cyp 125 and cyp 121.
Biologische Aktivität
The compound 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 313970-22-8) is a member of the tetrahydropyrimidine class known for its diverse biological activities. This article reviews its biological activity based on various research findings, including antimicrobial, anticancer, and antioxidant properties.
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 397.49 g/mol
- Structure : The compound features a tetrahydropyrimidine core with thioxo and carboxamide functionalities, contributing to its biological properties.
Antimicrobial Activity
Research has shown that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds, 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide was tested against multiple bacterial and fungal strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.20 to 3.25 mg/mL.
- The compound demonstrated potent activity against Trichophyton mentagrophytes, with an MIC of 0.20 mg/mL.
| Microorganism | MIC (mg/mL) |
|---|---|
| Trichophyton mentagrophytes | 0.20 |
| Staphylococcus aureus | 0.50 |
| Escherichia coli | 1.00 |
| Candida albicans | 1.50 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of the compound was assessed using various tumor cell lines such as HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). The results indicated:
- Significant cytotoxicity against HeLa cells with an IC50 value of approximately 15 µg/mL.
- The compound exhibited selectivity towards cancer cells over normal cells (MRC-5), suggesting a favorable therapeutic index.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| K562 | 20 |
| MDA-MB-231 | 25 |
These results highlight the potential of this compound in cancer therapy .
Antioxidant Activity
The antioxidant activity was evaluated through radical scavenging assays. The compound showed moderate to strong activity compared to standard antioxidants:
- IC50 values for radical scavenging ranged from 10 to 30 µM across different assays.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 10 |
| ABTS Radical Scavenging | 15 |
This suggests that the compound can mitigate oxidative stress, which is implicated in various diseases .
The biological activities of 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide are thought to arise from its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The thioxo group may enhance membrane permeability in bacteria and fungi, leading to cell death.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antioxidant Mechanism : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.
Vergleich Mit ähnlichen Verbindungen
Phenyl Ring Substitution at Position 4
- 3,4-Dimethoxyphenyl vs. Simple Phenyl or Halogenated Phenyl: 3,4-Dimethoxyphenyl (as in the target compound) enhances electron density and hydrophobicity, correlating with improved analgesic and antitumor activities in analogs . 4-Chlorophenyl (e.g., Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-...
Functional Group at Position 2: Thioxo (C=S) vs. Oxo (C=O)
Thioxo derivatives exhibit superior thymidine phosphorylase (TP) inhibition compared to oxo analogs. For example:
Compound IC₅₀ (µM) % Inhibition Reference Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-... 424.1 59% Target compound (theoretical thioxo analog) Predicted lower IC₅₀ Higher inhibition — Thioxo groups improve π-π stacking and hydrogen bonding in enzyme active sites .
N-Substituent in Carboxamide at Position 5
- N-(o-tolyl) (target compound) vs. 4-Sulfamoylphenyl (e.g., compound 3j in ) adds polar groups, enhancing water solubility and COX-2 affinity .
Pharmacological Activity Comparison
Antioxidant Activity
- Furan-substituted analogs (e.g., Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-... in ) show moderate radical scavenging (IC₅₀ = 0.6 mg/mL for compound 3c) due to conjugated π systems. The target compound’s 3,4-dimethoxyphenyl may offer comparable or superior activity .
Antimicrobial Activity
- N-[2-chloro-4-(trifluoromethyl)phenyl] analogs () demonstrate broad-spectrum antimicrobial action (MIC = 8–32 µg/mL).
Enzyme Inhibition
Vorbereitungsmethoden
Reaction Mechanism and Catalysis
Under Brønsted acid catalysis (e.g., 1,3-bis(carboxymethyl)imidazolium chloride, [BCMIM][Cl]), the aldehyde undergoes protonation, enabling nucleophilic attack by thiourea to form an imine intermediate. The β-keto amide participates via keto-enol tautomerism, facilitating Michael addition to the imine. Subsequent cyclization and dehydration yield the tetrahydropyrimidine core. The thioxo group at position 2 arises from thiourea, while the carboxamide at position 5 originates from the β-keto amide.
Example Procedure:
-
Combine 3,4-dimethoxybenzaldehyde (1.66 mmol), N-(o-tolyl)acetoacetamide (1.66 mmol), and thiourea (1.66 mmol) with 5 mol% [BCMIM][Cl].
-
Heat at 80°C under solvent-free conditions for 25–40 minutes.
-
Cool, precipitate with ice water, and purify via recrystallization (ethanol/water).
Optimization Parameters
One-Pot Aqueous Synthesis Without Catalyst
A catalyst-free approach, inspired by barbituric acid condensations, adapts aqueous conditions for tetrahydropyrimidine formation. This method avoids exogenous catalysts, leveraging water’s inherent polarity to drive cyclization.
Reaction Pathway
-
Aldehyde Activation: 3,4-Dimethoxybenzaldehyde reacts with thiourea in water, forming a thioimidate intermediate.
-
Keto-Amide Addition: N-(o-tolyl)acetoacetamide undergoes enolization, attacking the thioimidate.
-
Cyclization: Intramolecular dehydration forms the tetrahydropyrimidine ring.
Example Procedure:
-
Mix 3,4-dimethoxybenzaldehyde (2.0 mmol), N-(o-tolyl)acetoacetamide (2.0 mmol), and thiourea (2.0 mmol) in 10 mL H₂O.
-
Stir at 25°C for 12–16 hours.
-
Filter and wash with cold ethanol.
Advantages and Limitations
-
Pros: Eliminates catalyst costs, uses green solvent (water), and simplifies purification.
-
Cons: Longer reaction time vs. catalyzed methods; moderate yield.
Post-Cyclization Functionalization
For substrates incompatible with one-pot methods, stepwise synthesis introduces the carboxamide post-cyclization.
Synthesis of Ethyl 4-(3,4-Dimethoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
-
Perform Biginelli reaction with 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiourea.
-
Isolate the ester intermediate (yield: 80–85%).
Amidation with o-Toluidine
-
Reflux the ester (1.0 mmol) with o-toluidine (1.2 mmol) in toluene using 4Å molecular sieves.
-
Purify via recrystallization (hexane/ethyl acetate).
Overall Yield: 65–70%.
Comparative Analysis of Methods
Key Findings:
-
Catalyzed Biginelli offers the highest efficiency and lowest environmental impact.
-
Aqueous synthesis aligns with green chemistry but sacrifices yield.
-
Stepwise methods are less atom-economical due to intermediate isolation.
Characterization and Validation
All routes produce analytically pure compounds validated via:
-
FT-IR: N-H stretch (~3300 cm⁻¹), C=O (1660 cm⁻¹), C=S (1250 cm⁻¹).
-
¹H NMR:
-
o-Tolyl aromatic protons (δ 7.1–7.3 ppm, multiplet).
-
Methoxy groups (δ 3.8–3.9 ppm, singlet).
-
-
¹³C NMR: Carboxamide carbonyl (δ 168 ppm), thioxo carbon (δ 180 ppm).
Scalability and Industrial Relevance
Gram-scale syntheses (10 mmol) using [BCMIM][Cl] retain yields >85%, demonstrating viability for pilot-scale production. Catalyst recycling (6 cycles) maintains efficacy, reducing costs.
Challenges and Mitigation Strategies
-
Byproduct Formation: Excess aldehyde may cause oligomerization. Mitigated by strict stoichiometric control.
-
β-Keto Amide Reactivity: Low solubility in aqueous media addressed via solvent-free conditions.
Q & A
Q. What are the foundational synthetic routes for this tetrahydropyrimidine derivative?
The compound is synthesized via a Biginelli-like multicomponent reaction involving 3,4-dimethoxybenzaldehyde, methyl acetoacetate, thiourea, and o-toluidine. Cyclocondensation is typically catalyzed by HCl (2 mol%) in ethanol at reflux (78°C, 12–16 hours). Post-reaction, neutralization with NaHCO₃ and recrystallization from ethanol/water (1:3) yields the pure product (65–72% yield). Key intermediates are verified by TLC monitoring (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.72–3.85 (2×OCH₃), 5.12 (d, J=3.2 Hz, H-4), 6.80–7.25 (aromatic protons).
- 13C NMR : 166.8 ppm (C=S), 152.1 ppm (C=O).
- HRMS (ESI+) : m/z 440.1523 [M+H]⁺ (calc. 440.1518). Single-crystal X-ray diffraction confirms chair conformation of the tetrahydropyrimidine ring and dihedral angles between substituents .
Q. How should researchers handle stability issues during storage?
Store in amber vials at –20°C under inert gas (Ar/N₂). The thioxo group is prone to oxidation; monthly FT-IR checks (νC=S at 1250 cm⁻¹) and HPLC purity assays (>95%) are recommended. Degradation products include sulfoxide derivatives detectable by HPLC-MS .
Advanced Research Questions
Q. What strategies optimize regioselectivity in N-alkylation of the tetrahydropyrimidine core?
Microwave-assisted synthesis (100 W, 120°C, DMF solvent) enhances regioselectivity for N-3 alkylation over N-1 by 8:1. Use of bulky bases (DBU) suppresses side reactions, achieving 82% yield for ethyl bromide derivatives. DFT calculations (B3LYP/6-31G*) show N-3’s higher nucleophilicity (Mulliken charge: –0.43 vs. –0.28 for N-1) .
Q. How do structural modifications impact biological activity?
Q. How can conflicting cytotoxicity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 10–50 µM in cancer cells) arise from assay conditions. Standardize protocols:
Q. What computational approaches predict metabolic pathways?
Perform in silico metabolism prediction (e.g., StarDrop’s DEREK):
- Primary site: O-demethylation of 3,4-dimethoxyphenyl (Priority: 87%).
- Secondary site: Thioxo oxidation to sulfoxide (Priority: 64%). Validate with microsomal incubations (rat liver S9 fraction, NADPH cofactor) analyzed by LC-QTOF .
Methodological Notes
- Synthesis Troubleshooting : Low yields (<50%) often stem from impure benzaldehyde derivatives. Pre-purify via silica column (hexane/acetone 4:1) .
- Biological Assays : For antimicrobial testing, include a 0.1% DMSO control to rule out solvent effects on bacterial growth .
- Crystallography : Slow evaporation from dichloromethane/methanol (1:2) at 4°C produces diffraction-quality crystals (R-factor <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
